molecular formula C10H12INO3 B15087695 Acetanilide, 2',5'-dimethoxy-2-iodo- CAS No. 26958-85-0

Acetanilide, 2',5'-dimethoxy-2-iodo-

Cat. No.: B15087695
CAS No.: 26958-85-0
M. Wt: 321.11 g/mol
InChI Key: YZLASIUOKWQXAF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2’,5’-dimethoxy-2-iodo- typically involves the iodination of 2,5-dimethoxyaniline followed by acetylation. The process can be summarized as follows:

    Iodination: 2,5-Dimethoxyaniline is treated with iodine and an oxidizing agent such as sodium nitrite in an acidic medium to introduce the iodine atom at the 2 position.

    Acetylation: The iodinated product is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield Acetanilide, 2’,5’-dimethoxy-2-iodo-.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2’,5’-dimethoxy-2-iodo- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form quinones, and the compound can be reduced under specific conditions.

    Acylation and Alkylation: The aromatic ring can undergo Friedel-Crafts acylation and alkylation reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Oxidation: Formation of quinones.

    Reduction: Deiodinated and demethoxylated derivatives.

Scientific Research Applications

Acetanilide, 2’,5’-dimethoxy-2-iodo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 2’,5’-dimethoxy-2-iodo- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and iodine substituents can influence the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: The parent compound, used as an analgesic and antipyretic.

    2,5-Dimethoxyacetanilide: Lacks the iodine substituent, used in similar applications but with different reactivity.

    2-Iodoacetanilide: Contains the iodine substituent but lacks the methoxy groups.

Uniqueness

Acetanilide, 2’,5’-dimethoxy-2-iodo- is unique due to the combination of methoxy and iodine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.

Properties

CAS No.

26958-85-0

Molecular Formula

C10H12INO3

Molecular Weight

321.11 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-iodoacetamide

InChI

InChI=1S/C10H12INO3/c1-14-7-3-4-9(15-2)8(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

YZLASIUOKWQXAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CI

Origin of Product

United States

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